2-Chloropropan-1-amine hydrochloride

Overview

Description

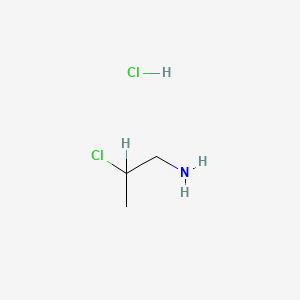

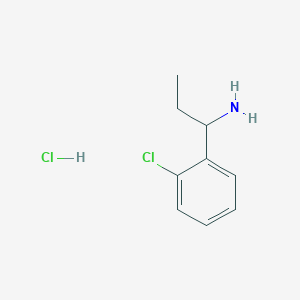

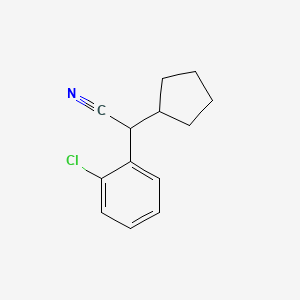

2-Chloropropan-1-amine hydrochloride is a chemical compound with the CAS Number: 6266-35-9 and a molecular weight of 130.02 . It is a white to yellow solid and its IUPAC name is 2-chloropropan-1-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of 2-Chloropropan-1-amine hydrochloride is represented by the linear formula C3H9Cl2N . The InChI code for this compound is 1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H .Scientific Research Applications

Chitosan Hydrogels Cross-Linking

2-Chloropropan-1-amine hydrochloride is used in the synthesis of chitosan hydrogels. These hydrogels, created through a multi-functional cross-linking process, demonstrate pH- and thermo-responsive properties. They are particularly useful in controlled drug delivery, showcasing a significant response to environmental stimuli, making them applicable in targeted drug delivery systems and improving drug bioavailability (Karimi et al., 2018).

Synthesis of Pharmacological Compounds

The compound plays a role in the synthesis of various pharmacological compounds. For instance, it is used in the creation of 2-methyl-8-quinolyloxypropylamines, which have been explored for their potential central nervous system depressant activities (Reddy et al., 2007).

Allylic Amine Syntheses

In the field of organic chemistry, 2-Chloropropan-1-amine hydrochloride is utilized in methodologies for allylic amine synthesis. It is a key component in the hydrozirconation of alkynes, leading to the formation of allylic amines, which are valuable building blocks in chemical synthesis (Wipf et al., 2003).

Fungicidal Activity Research

This chemical is involved in the production of tellurium nitroxides, which have demonstrated significant fungistatic activity against specific pathogens. This application highlights its potential in the development of new fungicides (Zakrzewski et al., 2016).

Corrosion Inhibition Studies

It has also found use in corrosion inhibition studies, specifically examining its effects on mild steel in hydrochloric acid solutions. These studies are crucial in understanding material durability and longevity in corrosive environments (Damborenea et al., 1997).

Thermoresponsive Material Synthesis

The compound is instrumental in the synthesis of thermoresponsive materials. Specifically, it aids in the production of poly(N-isopropylacrylamide) with modified end-groups, which shows varied lower critical solution temperatures based on the introduced end-groups. This application is significant in the development of smart materials responsive to temperature changes (Narumi et al., 2008).

Anti-Influenza Virus Agent Development

This chemical has been part of the design and synthesis of tricyclic compounds with unique amine moieties, showing promising results as anti-influenza virus agents. This highlights its potential in the development of novel pharmaceuticals for virus treatment (Oka et al., 2001).

Synthesis of 1-Ethynylcyclopropylamine

It has also been used in the productive synthesis of 1-ethynylcyclopropylamine, a compound that holds potential in various organic syntheses, further expanding its utility in chemical research (Kozhushkov et al., 2010).

Safety And Hazards

Future Directions

While specific future directions for 2-Chloropropan-1-amine hydrochloride are not available, amines in general are a focus of research due to their prevalence in biological systems and their potential uses in pharmaceuticals. For example, a recent paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines .

properties

IUPAC Name |

2-chloropropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBDRUDRPGMLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropropan-1-amine hydrochloride | |

CAS RN |

6266-35-9 | |

| Record name | Propylamine, 2-chloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid](/img/structure/B3023995.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)